
Adapalene Glucuronide
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Overview
Description
Adapalene glucuronide is a major metabolite of adapalene, a third-generation synthetic retinoid used topically to treat acne vulgaris. Adapalene exerts its therapeutic effects by modulating cell differentiation and keratinization via agonism of retinoic acid receptors (RARs). Upon systemic absorption, adapalene undergoes Phase II metabolism, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs), forming the water-soluble this compound for renal excretion . Its CAS registry number is 359699-07-3, and its analytical characterization involves high-performance liquid chromatography (HPLC) to quantify related impurities and ensure pharmaceutical quality .
As a glucuronide conjugate, this compound lacks the lipophilic properties of its parent compound, reducing its ability to penetrate cellular membranes. This limits its pharmacological activity but enhances systemic clearance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Glucuronide involves the glucuronidation of Adapalene. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer solution at a pH of around 7.4, and the temperature is maintained at 37°C to mimic physiological conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide a controlled environment for the enzymatic reaction. The process involves the continuous feeding of Adapalene and UDPGA into the bioreactor, where the UGT enzyme catalyzes the glucuronidation reaction. The product is then purified using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Adapalene Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free Adapalene.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at a concentration of 1 M, while basic hydrolysis can be carried out using sodium hydroxide at a concentration of 1 M. The reaction is typically conducted at room temperature for 1-2 hours.
Conjugation: The glucuronidation reaction requires UDPGA and UGT enzyme, as mentioned earlier.
Major Products
Hydrolysis: The major product of hydrolysis is free Adapalene.
Conjugation: The major product of conjugation is this compound.
Scientific Research Applications
Introduction to Adapalene Glucuronide
This compound is a significant metabolite of adapalene, a third-generation topical retinoid primarily used for the treatment of acne vulgaris. This compound is formed through the glucuronidation process, which enhances the solubility and excretion of drugs. Understanding the applications of this compound is crucial for optimizing therapeutic strategies and minimizing side effects associated with adapalene.
Metabolism and Excretion
Adapalene undergoes extensive metabolism in humans, with approximately 25% converted into glucuronides, including this compound. This metabolic pathway is essential for reducing systemic exposure to the active drug and potentially lowering the risk of adverse effects. The pharmacokinetic profile indicates that systemic levels of adapalene are low following topical application, with detectable plasma concentrations being significantly lower than those observed with oral retinoids .
Treatment of Acne Vulgaris
Adapalene is primarily indicated for treating acne vulgaris. Clinical studies have demonstrated that adapalene gel formulations (0.1% and 0.3%) significantly reduce acne lesions with a favorable safety profile compared to other retinoids like tretinoin. The formation of this compound may contribute to this safety profile by facilitating drug clearance .
Off-Label Uses
Beyond acne treatment, adapalene has been explored for various off-label applications:
- Verrucae (Warts) : Studies suggest that adapalene may enhance the clearance of plantar warts more effectively than cryotherapy .
- Molluscum Contagiosum : Adapalene has shown promise in treating this viral skin infection due to its keratolytic properties.
- Photoaging : Research indicates potential benefits in improving signs of photoaging through its ability to promote skin cell turnover and repair .
Efficacy in Acne Treatment
A comprehensive review analyzed multiple clinical trials involving adapalene gel for acne treatment. Results indicated that over 70% of patients experienced complete clearance or marked improvement in their condition, with minimal irritation reported . The studies highlighted the importance of adherence to treatment regimens and the role of metabolic products like this compound in achieving therapeutic outcomes.
Safety Profile Assessment
In a controlled clinical study assessing systemic exposure to adapalene, subjects applied 0.1% gel daily over large surface areas. The study found that while some subjects exhibited increased systemic levels, the overall incidence of adverse events was low, reinforcing the safety profile attributed to the glucuronidation process .
Mechanism of Action
Adapalene Glucuronide exerts its effects through the same mechanism as Adapalene, by binding to retinoic acid receptors (RARs) in the skin. This binding modulates the expression of genes involved in cell differentiation, proliferation, and inflammation. The glucuronidation of Adapalene enhances its solubility and facilitates its excretion from the body, thereby reducing the potential for systemic side effects.
Comparison with Similar Compounds
Comparison with Similar Glucuronide Compounds
Chemical Structure and Stability
Adapalene glucuronide belongs to the acyl glucuronide subclass, characterized by an ester bond between the aglycone (adapalene) and glucuronic acid. Its stability is influenced by substituents on the aglycone. Evidence from kinetic studies on acyl glucuronides reveals:
- Unsubstituted/mono-methylated acyl glucuronides: Fast degradation (e.g., t1/2 ~16 hours).
- Di-methylated acyl glucuronides : Slower degradation (t1/2 up to 23.3 hours) due to steric hindrance .
Adapalene’s naphthoic acid backbone lacks methyl groups near the glucuronidation site, suggesting intermediate stability compared to di-methylated analogs. This contrasts with hydromorphone glucuronide , which exhibits rapid elimination kinetics due to its polar structure .
Table 1: Stability Comparison of Selected Glucuronides
Compound | Aglycone Class | Degradation t1/2 | Key Structural Features |
---|---|---|---|
This compound | Acyl (naphthoic acid) | ~18–20 hours* | No adjacent methyl groups |
Ibuprofen acyl glucuronide | Acyl (propionic acid) | 16–23 hours | Mono-/di-methyl substitutions |
Hydromorphone glucuronide | Opioid | <6 hours | Polar, non-acyl structure |
Dopamine-4-glucuronide | Catecholamine | Stable | Ether bond, phenolic hydroxyl |
*Estimated based on structural analogs .
Pharmacokinetics and Elimination
Glucuronides generally exhibit faster elimination than their parent compounds due to increased hydrophilicity. For example:
- Acetaminophen glucuronide: Accounts for ~50% of acetaminophen metabolism, with urinary excretion reflecting hepatic gluconeogenesis rates .
- Indole-3-carboxylic acid glucuronide: Detected as a biomarker of gut microbiota activity, emphasizing its diagnostic utility compared to this compound’s purely excretory role .
Notably, hydromorphone glucuronide is eliminated faster than hydromorphone itself, as glucuronide formation is the rate-limiting step . This mirrors this compound’s dependency on UGT efficiency.
Analytical Methods
This compound is quantified using HPLC with UV detection, as specified in pharmacopeial standards . This aligns with methods for acetaminophen glucuronide but differs from advanced techniques like UHPLC-Q-Trap-MS/MS, which are employed for complex matrices (e.g., plant extracts or biomarkers) .
Table 2: Analytical Techniques for Glucuronide Detection
Compound | Primary Method | Sensitivity | Applications |
---|---|---|---|
This compound | HPLC-UV | µg/mL | Pharmaceutical quality control |
Acetaminophen glucuronide | LC-MS/MS | ng/mL | Metabolic flux analysis |
Quercetin glucuronide | UHPLC-Q-Trap-MS/MS | pg/mL | Nutraceutical profiling |
Dopamine glucuronide | Radiochemical HPLC | pmol/mL | Enzymatic activity assays |
Biological Activity
Adapalene glucuronide is a metabolite of adapalene, a third-generation topical retinoid widely used for the treatment of acne vulgaris. Understanding the biological activity of this compound is crucial for elucidating its therapeutic potential and safety profile. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant data and case studies.
Overview of Adapalene
Adapalene is recognized for its ability to modulate cellular differentiation, keratinization, and inflammatory processes. It operates primarily through binding to retinoic acid receptors (RARs), specifically RAR β and γ, which are prevalent in epithelial cells. This binding facilitates the regulation of gene transcription involved in skin cell turnover and inflammation reduction . The stability and lipophilicity of adapalene allow it to penetrate the pilosebaceous unit effectively, leading to higher concentrations at the target site compared to other retinoids like tretinoin .
Absorption and Metabolism
Adapalene is poorly absorbed through the skin, with plasma levels remaining low even after repeated applications. A study indicated that after applying a 0.3% gel formulation daily, subjects exhibited a mean maximum plasma concentration (Cmax) of 0.553 ng/mL . Approximately 25% of adapalene is metabolized into various glucuronides, including this compound, primarily in the liver and gastrointestinal tract .
Parameter | Value |
---|---|
Cmax | 0.553 ng/mL |
AUC (0-24h) | 8.94 ng·h/mL |
Absorption Rate | Low |
Metabolism | Extensive (25% as glucuronides) |
This compound retains significant biological activity similar to its parent compound. It exhibits:
- Comedolytic Activity : Prevents the formation of comedones by normalizing follicular epithelial cell differentiation.
- Anti-inflammatory Effects : Inhibits the oxidative metabolism of arachidonic acid and lipooxygenase activity, reducing inflammation associated with acne lesions .
- Keratolytic Properties : Promotes desquamation of the stratum corneum, aiding in acne treatment.
Comparative Studies
A study comparing adapalene gel with tretinoin gel demonstrated that both treatments were effective in achieving clearance or marked improvement in over 70% of patients. However, adapalene was associated with less irritation, highlighting its favorable safety profile .
Case Studies
- Clinical Efficacy : In a six-week open-label trial involving 947 subjects using adapalene gel, 94% reported satisfaction with their treatment outcomes, with no serious adverse events noted .
- Pregnancy Considerations : Despite concerns regarding teratogenicity associated with retinoids, studies suggest that topical adapalene does not significantly increase risks during pregnancy when used as directed .
Safety Profile
This compound has been shown to have a favorable safety profile compared to all-trans-retinoic acid (RA). In animal studies, this compound exhibited lower toxicity levels than RA at equivalent doses . The absence of significant systemic absorption limits potential side effects associated with oral retinoids.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and quantifying Adapalene Glucuronide in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites due to their high polarity and low volatility. For this compound, reverse-phase chromatography with UV detection (270 nm) is recommended, using columns with high carbon loading (e.g., L11 packing) to improve retention . Enzymatic hydrolysis (e.g., β-glucuronidase) may precede analysis to differentiate free Adapalene from its glucuronide form, though intact detection without hydrolysis is feasible with optimized LC-ESI-MS/MS protocols .
- Validation : Ensure limits of detection (LOD) ≤ 0.8 nM, linearity across physiological ranges (e.g., 2–2000 nM), and specificity against interfering metabolites like sulfates or phase I derivatives .
Q. How does UGT enzyme specificity influence this compound formation in vivo?
- Experimental Design : Use recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1, UGT1A7, UGT1A10) in vitro to assess catalytic activity. Incubate Adapalene with microsomal fractions and measure glucuronide yield via LC-MS/MS .
- Data Interpretation : Compare kinetic parameters (Km, Vmax) across isoforms to identify dominant pathways. For example, UGT1A1 is often critical for hepatic glucuronidation, while extrahepatic isoforms (e.g., UGT1A7) may contribute to tissue-specific metabolism .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s metabolic activity across studies?
- Case Example : Some studies classify glucuronides as "inactive" metabolites (e.g., SN-38 Glucuronide in irinotecan therapy), while others suggest indirect bioactivity via enterohepatic recirculation .
- Approach : Conduct bidirectional transport assays (e.g., Caco-2 cells) to assess this compound’s membrane permeability and stability in intestinal fluid. Couple with in vivo pharmacokinetic studies to quantify systemic reabsorption and hydrolysis rates .
- Statistical Analysis : Use ANOVA to compare glucuronide stability across physiological pH ranges (e.g., 5.0 vs. 7.4) and identify degradation pathways .
Q. How can researchers differentiate between acyl-glucuronide and phenolic-glucuronide isomers of Adapalene?
- Methodology : Employ high-resolution mass spectrometry (HRMS) with MS/MS fragmentation. Acyl-glucuronides typically fragment at the ester bond (e.g., m/z 653 → 477 for AR-67 lactone glucuronide), while phenolic-glucuronides retain the glucuronic acid moiety .
- Validation : Synthesize reference standards via enzymatic methods (e.g., rat liver microsomes) and confirm structures using NMR (e.g., 2H glucuronide enrichment analysis) .
Q. What are the implications of interspecies variability in this compound pharmacokinetics for preclinical models?
- Experimental Design : Compare glucuronidation rates in human vs. rodent hepatocytes or microsomes. Use Bayesian analysis to model interspecies differences in hepatic extraction ratios and clearance .
- Data Interpretation : Mice may exhibit higher glucuronide formation due to UGT isoform expression differences, necessitating dose adjustments in toxicity studies .
Q. Methodological Challenges and Solutions
Q. How to address low retention of this compound in reversed-phase chromatography?
- Optimization : Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing agents (e.g., tributylamine) to enhance polar metabolite retention. Adjust mobile phase pH to 3.0–4.0 to protonate glucuronic acid .
- Alternative Techniques : Capillary electrophoresis (CE) with UV or MS detection offers high resolution for glucuronides without derivatization .
Q. What in vitro models best recapitulate this compound’s tissue-specific metabolism?
- Recommendation : Use 3D co-culture systems (e.g., hepatocytes + intestinal epithelial cells) to simulate first-pass metabolism and enterohepatic cycling. Monitor glucuronide efflux via MRP2 transporters using inhibitors like MK-571 .
Q. Data Reporting Standards
- Chromatographic Validation : Report column efficiency (≥3000 theoretical plates), signal-to-noise ratios (≥10), and resolution (≥4.5 between adjacent peaks) per USP guidelines .
- Metabolite Identification : Adhere to FDA Bioanalytical Method Validation guidelines, including stability tests under storage conditions (−80°C) and freeze-thaw cycles .
Properties
CAS No. |
359699-07-3 |
---|---|
Molecular Formula |
C₃₄H₃₆O₉ |
Molecular Weight |
588.64 |
Synonyms |
β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate] |
Origin of Product |
United States |
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